N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide
Description
N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a dimethylbutyl group, and a furan ring
Properties
IUPAC Name |
N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-8-9(5-6-16-8)11(15)14-10(7-13)12(2,3)4/h5-6,10H,7,13H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMFLAKIYKYGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(CN)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxamide group. The amino group and the dimethylbutyl group are then added through a series of reactions involving amination and alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The amino group and the furan ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline
- N-(1-amino-3,3-dimethylbutan-2-yl)-3-methylfuran-2-carboxamide
Uniqueness
N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide is unique due to its specific structural features, such as the combination of the furan ring and the dimethylbutyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
